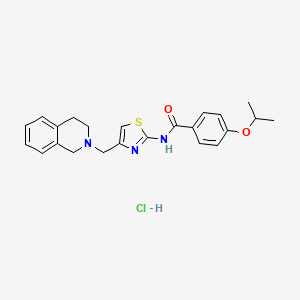

![molecular formula C8H12O B2647633 1-Spiro[2.3]hexan-2-ylethanone CAS No. 42809-23-4](/img/structure/B2647633.png)

1-Spiro[2.3]hexan-2-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

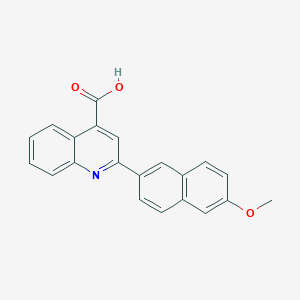

1-Spiro[2.3]hexan-2-ylethanone is a chemical compound that falls under the category of spiro compounds . Spiro compounds are organic compounds, or more specifically, a class of chemical compounds that feature a spiroatom . A spiroatom is a single atom that forms the junction of two rings . Spiro compounds are typically more rigid than their non-spiro counterparts, which can result in interesting biological activity .

Synthesis Analysis

The synthesis of spiro compounds, including this compound, often involves the use of photochemistry . For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst can be used for the rapid construction of polysubstituted spiro cyclic frameworks .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, and 1 ketone .Chemical Reactions Analysis

Spiro compounds, including this compound, can undergo a variety of chemical reactions . For example, they can participate in [2 + 2] cycloaddition reactions, which involve the formation of a new ring by the addition of two pi bonds . These reactions can be induced by light and can lead to the formation of new spirocyclic skeletons .科学的研究の応用

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which are recognized for their significant biological activities, is a notable application of 1-Spiro[2.3]hexan-2-ylethanone. These derivatives are synthesized through an enantioselective approach, yielding high enantiopurity and structural diversity. The method involves the asymmetric catalytic three-component 1,3-dipolar cycloaddition of a range of methyleneindolinones with aldehydes and amino esters, facilitated by chiral phosphoric acid. This results in spirooxindole derivatives with high yield, unusual regiochemistry, and excellent stereoselectivities under mild conditions. The process highlights a new pathway to medicinal chemistry and diversity-oriented synthesis, offering high stereo- and regioselectivity in constructing spirooxindole skeletons (Chen et al., 2009).

Photochromic Properties of Spiro-fused Diarylethenes

This compound is also involved in the synthesis of spiro-fused diarylethenes. These are synthesized using the reaction of tetracyanoethylated 1,2-diarylethanones with morpholine, producing 8-amino-1-imino(oxo)-6-morpholino-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles. The formation of these spiranes is sensitive to the nature of aromatic substituents at the carbonyl group of 3,4-diaryl-4-oxobutane-1,1,2,2-tetracarbonitriles. The resulting spiro-fused diarylethenes exhibit notable photochromic properties (Belikov et al., 2015).

Synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles

Another application is the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, achieved through one-pot three-component reactions using substituted isatins, α-amino acids, and cyclopropenes. The central process is an intramolecular [3 + 2]-cycloaddition reaction of an in situ generated azomethine ylide onto a cyclopropene. These compounds, especially those with anticancer activity against the human leukemia K562 cell line, underscore the significance of this synthetic route in medicinal chemistry (Filatov et al., 2017).

将来の方向性

Future research on spiro compounds, including 1-Spiro[2.3]hexan-2-ylethanone, could focus on expanding the toolbox of available bicyclic structures . This could involve developing new synthetic routes, implementing new methodologies, and exploring new exit vectorizations . Such research could help to fully exploit the rich chemical space surrounding the [2.1.1] platform .

特性

IUPAC Name |

1-spiro[2.3]hexan-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(9)7-5-8(7)3-2-4-8/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUNGBHWOSTCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC12CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2647562.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647564.png)

![N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2647565.png)

![3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2647566.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)